1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid
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Overview
Description
1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid is a complex organic compound that features a cyclobutane ring, an amino group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclobutane ring and introduce the carboxylic acid group through a series of functional group transformations. The pyrazole moiety can be synthesized separately and then coupled with the cyclobutane derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group and pyrazole moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing various signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.
1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
Uniqueness
The uniqueness of 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H21N3O2 |
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Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-[2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H21N3O2/c1-9(2)16-11(4-7-15-16)10(8-14)13(12(17)18)5-3-6-13/h4,7,9-10H,3,5-6,8,14H2,1-2H3,(H,17,18) |
InChI Key |
MXIKSIDKHDYVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(CN)C2(CCC2)C(=O)O |
Origin of Product |
United States |
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